molecular formula C9H14N2O3S B3266817 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide CAS No. 436095-42-0

3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide

Cat. No. B3266817
CAS RN: 436095-42-0
M. Wt: 230.29 g/mol
InChI Key: UYOOWVBGYJUUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. AEBSF is commonly used in biochemical and physiological studies to inhibit serine proteases and to investigate their role in various cellular processes.

Advantages and Limitations for Lab Experiments

3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide is a widely used serine protease inhibitor in scientific research due to its broad-spectrum activity and high potency. However, it has some limitations. 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide can inhibit other non-target proteases if used at high concentrations, which can lead to off-target effects. Additionally, 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide can be toxic to cells at high concentrations, which can affect experimental results.

Future Directions

There are several future directions for research on 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide. One area of interest is the development of more specific serine protease inhibitors that can selectively inhibit individual proteases without affecting others. Another area of interest is the investigation of the role of serine proteases in cancer cell invasion and metastasis, and the development of inhibitors that can target these proteases. Finally, there is a need for further research on the toxicity of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide and the development of new inhibitors that are less toxic to cells.

Scientific Research Applications

3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide is a widely used serine protease inhibitor in scientific research. It is commonly used to investigate the role of serine proteases in various cellular processes such as blood coagulation, fibrinolysis, and inflammation. 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide is also used to inhibit proteases in cell lysates and tissue extracts to prevent degradation of proteins of interest.

properties

IUPAC Name

3-amino-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-14-6-5-11-15(12,13)9-4-2-3-8(10)7-9/h2-4,7,11H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOOWVBGYJUUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701255368
Record name 3-Amino-N-(2-methoxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide

CAS RN

436095-42-0
Record name 3-Amino-N-(2-methoxyethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436095-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(2-methoxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide
Reactant of Route 6
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.